3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzofuran
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Overview
Description
3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine and methoxy groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzofuran typically involves several steps:
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reactions: The coupling of the methoxyphenyl group to the benzofuran ring can be performed using Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium thiolate, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted benzofurans, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Benzofuran derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer properties . Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features are explored for designing drugs that can target specific enzymes or receptors involved in diseases such as cancer and infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and bromine groups can influence the compound’s binding affinity and specificity. For example, in anticancer research, it may inhibit specific kinases or disrupt cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzofuran: Lacks the bromine atom, which can affect its reactivity and bioactivity.
3-Bromo-2-(4-methoxyphenyl)benzofuran: Similar structure but without the methoxy group at the 6-position, leading to different chemical properties.
6-Methoxy-2-(4-methoxyphenyl)benzofuran: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
3-Bromo-6-methoxy-2-(4-methoxyphenyl)benzofuran is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13BrO3 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzofuran |
InChI |
InChI=1S/C16H13BrO3/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 |
InChI Key |
PBTNVTHWPQDPNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)Br |
Origin of Product |
United States |
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